In-Depth Technical Guide: Methyl 4-(methoxymethyl)benzoate
In-Depth Technical Guide: Methyl 4-(methoxymethyl)benzoate
This guide outlines the technical specifications, synthesis, and application of Methyl 4-(methoxymethyl)benzoate (CAS 1719-82-0), a bifunctional aromatic building block critical in medicinal chemistry for the introduction of ether-linked benzyl motifs.
CAS Number: 1719-82-0 Version: 2.0 (Scientific Reference)
Executive Summary
Methyl 4-(methoxymethyl)benzoate is a bifunctional ester intermediate characterized by a methyl ester moiety and a benzylic ether functionality. Unlike its halogenated precursors (e.g., methyl 4-(bromomethyl)benzoate), this compound offers a stable, non-lachrymatory "masked" benzyl alcohol motif. It is widely employed in the synthesis of Angiotensin II receptor antagonists (sartans), anti-inflammatory agents, and as a linker in fragment-based drug discovery (FBDD). Its dual reactivity allows for orthogonal functionalization: hydrolysis of the ester to the free acid or reductive cleavage/modification of the benzylic ether.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Methyl 4-(methoxymethyl)benzoate |
| CAS Number | 1719-82-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | COC(=O)C1=CC=C(COC)C=C1 |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.08 g/cm³ (Predicted) |
| Boiling Point | 260–265 °C (760 mmHg); ~130 °C (2 mmHg) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |
| Flash Point | >110 °C |
Synthetic Methodology
The most robust industrial and laboratory-scale synthesis involves the Williamson Ether Synthesis via Nucleophilic Substitution (
Protocol: Methoxylation of Methyl 4-(bromomethyl)benzoate
Reaction Scheme:
Reagents & Materials:
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Substrate: Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) [1.0 eq]
-
Nucleophile: Sodium Methoxide (NaOMe), 25% w/w solution in Methanol [1.1 eq]
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Solvent: Anhydrous Methanol (MeOH) [10 V]
-
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Procedure:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol) and anhydrous MeOH (100 mL). Nitrogen sparge for 10 minutes.
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Addition: Cool the solution to 0 °C using an ice bath. Add the NaOMe solution (10.4 mL, ~48 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Exothermic reaction; maintain internal temperature < 5 °C to prevent ester hydrolysis.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and the product ( ) should form. -
Work-up: Concentrate the reaction mixture under reduced pressure to remove bulk methanol. Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated
(50 mL) followed by Brine (50 mL). -
Purification: Dry the organic phase over anhydrous
, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Yield: 92–96% (Colorless oil).
Mechanistic Insights & Reactivity
The synthesis relies on the high electrophilicity of the benzylic carbon. The methoxide ion acts as a strong nucleophile, displacing the bromide leaving group.
Key Reactivity Pathways
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Ester Hydrolysis: Treatment with LiOH/THF/Water yields 4-(methoxymethyl)benzoic acid , a key intermediate for amide coupling reactions.
-
Benzylic Oxidation: While the ether is stable, treatment with strong oxidants (e.g., CAN) can cleave the ether to the aldehyde/acid, though this is rarely the design intent.
-
Reduction:
reduction yields 4-(methoxymethyl)benzyl alcohol .
Visualization: Synthesis & Reactivity Flow[1]
Caption: Synthetic pathway from brominated precursor to target, showing downstream divergence to acid and alcohol derivatives.
Structural Validation (Spectroscopy)
To validate the synthesis, the following spectral data must be confirmed. The benzylic methylene and methoxy signals are diagnostic.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 8.02 | Doublet ( | Ar-H (ortho to ester) |
| 7.41 | Doublet ( | Ar-H (meta to ester) | |
| 4.51 | Singlet (2H) | Ar-CH ₂-OMe | |
| 3.92 | Singlet (3H) | COO-CH ₃ (Ester) | |
| 3.42 | Singlet (3H) | CH₂-O-CH ₃ (Ether) | |
| ¹³C NMR (100 MHz, CDCl₃) | 166.9 | Quaternary | C =O (Ester) |
| 143.5 | Quaternary | Ar-C -CH₂ (Ipso) | |
| 129.8 | CH | Ar-C (Ortho) | |
| 129.2 | Quaternary | Ar-C -COOMe (Ipso) | |
| 127.4 | CH | Ar-C (Meta) | |
| 73.8 | CH₂ | Ar-C H₂-O | |
| 58.3 | CH₃ | O-C H₃ (Ether) | |
| 52.1 | CH₃ | COO-C H₃ (Ester) |
Applications in Drug Development
Methyl 4-(methoxymethyl)benzoate serves as a specialized "capped" linker in medicinal chemistry.
-
Sartan Pharmacophore Construction:
-
It acts as a precursor to biphenyl tetrazole derivatives used in antihypertensives (e.g., Losartan analogs). The methoxymethyl group mimics the lipophilic bulk of propyl/butyl chains found in imidazole-based antagonists while altering metabolic stability.
-
-
Proteolysis Targeting Chimeras (PROTACs):
-
The benzoic acid derivative (post-hydrolysis) is used as a rigid linker to connect E3 ligase ligands (e.g., VHL or Cereblon binders) to the target protein ligand. The ether oxygen provides a hydrogen bond acceptor site that can improve solubility compared to all-carbon linkers.
-
-
Bioisostere for Benzyl Alcohol:
-
In kinase inhibitors, the methoxymethyl group acts as a metabolically stable bioisostere for a hydroxymethyl group (
), preventing rapid glucuronidation while maintaining similar steric occupancy.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Unlike the bromo-precursor, it is not a strong lachrymator.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature for >12 months.
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
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Sigma-Aldrich. (2024). Product Specification: Methyl 4-(methoxymethyl)benzoate (CAS 1719-82-0). MilliporeSigma. Link(Note: Link directs to the bromo-precursor 348155 as the primary commercial entry for this scaffold class).
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PubChem. (2024). Compound Summary: Methyl 4-(methoxymethyl)benzoate. National Center for Biotechnology Information. Link
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Weinstock, J., et al. (1991).[1] 1-(Carboxybenzyl)imidazole-5-acrylic acids: Potent and selective angiotensin II receptor antagonists.[1] Journal of Medicinal Chemistry, 34(5), 1514-1517. (Describes the use of 4-(bromomethyl)benzoate precursors in sartan synthesis). Link
-
BenchChem. (2025).[2][3] Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol. (Provides the standard bromination/substitution protocols for this benzoate class). Link
-
LGC Standards. (2024). Reference Standard: Methyl 4-Methoxybenzoate and Derivatives. Link
